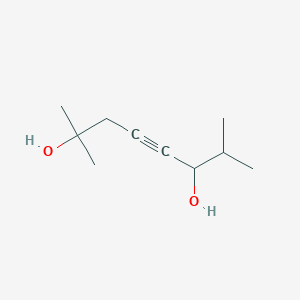
2,7-Dimethyloct-4-yne-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloct-4-yne-2,6-diol is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyloct-4-yne-2,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethyloct-4-yne.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyloct-4-yne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can participate in substitution reactions with reagents like tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Tosyl chloride (TsCl), pyridine
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alkenes, alkanes
Substitution: Tosylates
Scientific Research Applications
2,7-Dimethyloct-4-yne-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloct-4-yne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the alkyne group can participate in reactions that modify the structure and function of biological molecules.
Comparison with Similar Compounds
- 2,6-Dimethyloct-7-ene-2,6-diol
- 3,7-Dimethyloct-1-ene-3,7-diol
- 2,6-Dimethyloct-7-en-2,6-diol
Comparison: 2,7-Dimethyloct-4-yne-2,6-diol is unique due to the presence of both an alkyne and diol functional groups, which impart distinct reactivity and properties. In contrast, similar compounds may have variations in the position of the triple bond or the presence of double bonds, leading to different chemical behaviors and applications.
Properties
CAS No. |
113435-96-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7-dimethyloct-4-yne-2,6-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(11)6-5-7-10(3,4)12/h8-9,11-12H,7H2,1-4H3 |
InChI Key |
SEGUXUARZXHZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















